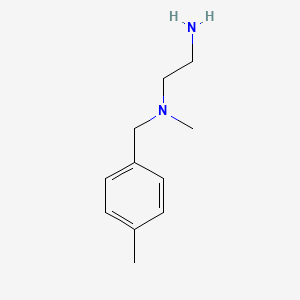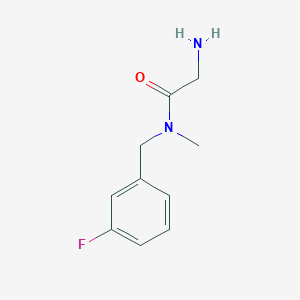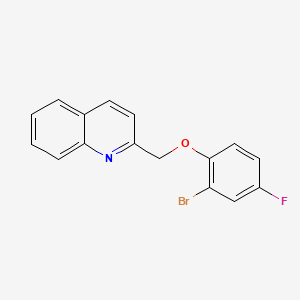
2-(2-Bromo-4-fluorophenoxymethyl)quinoline
Übersicht
Beschreibung
2-(2-Bromo-4-fluorophenoxymethyl)quinoline is a chemical compound with the molecular formula C₁₆H₁₁BrFNO and a molecular weight of 332.17 g/mol This compound is characterized by the presence of a quinoline core structure substituted with a bromo and fluorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenoxymethyl)quinoline typically involves the reaction of 2-bromo-4-fluorophenol with quinoline derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-4-fluorophenoxymethyl)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where the bromo group is replaced by a different aryl group using palladium catalysts and boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, base (e.g., potassium phosphate), solvents like toluene or ethanol.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminophenoxymethylquinoline derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-fluorophenoxymethyl)quinoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-fluorophenoxymethyl)quinoline would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets would require further investigation through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities and applications in drug development.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin, known for their antibacterial properties.
Bromoquinolines: Compounds with similar structures but different substituents, which may exhibit distinct chemical and biological properties.
Uniqueness
2-(2-Bromo-4-fluorophenoxymethyl)quinoline is unique due to the presence of both bromo and fluorophenoxy groups, which can influence its reactivity and biological activity. This dual substitution pattern can provide a balance of electronic and steric effects, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-[(2-bromo-4-fluorophenoxy)methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO/c17-14-9-12(18)6-8-16(14)20-10-13-7-5-11-3-1-2-4-15(11)19-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYQBFSXVIWNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=C(C=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


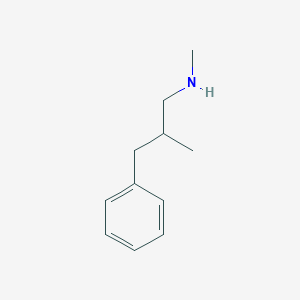

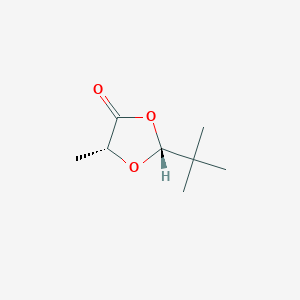
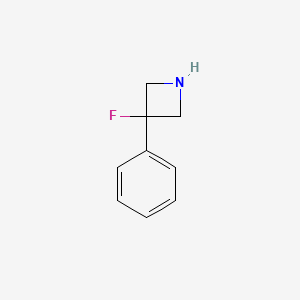
![(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester](/img/structure/B3207465.png)
![4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3207470.png)

![Hexyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3207474.png)

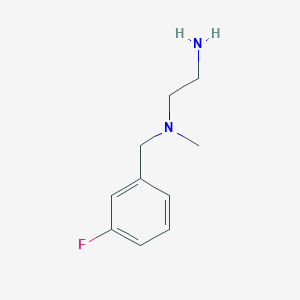
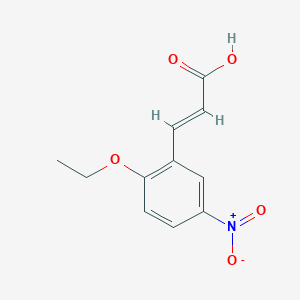
![1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid](/img/structure/B3207508.png)
